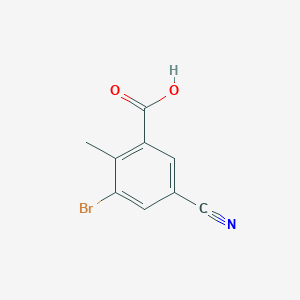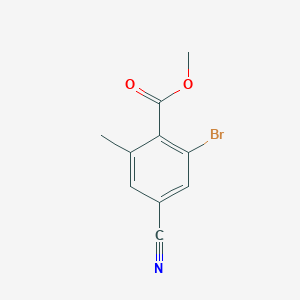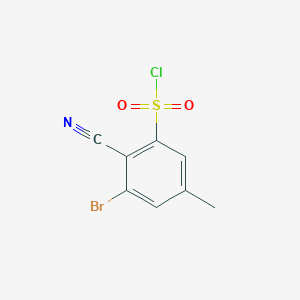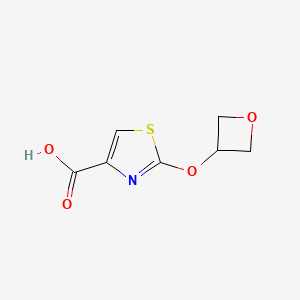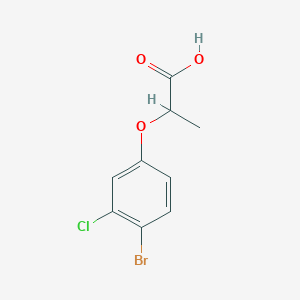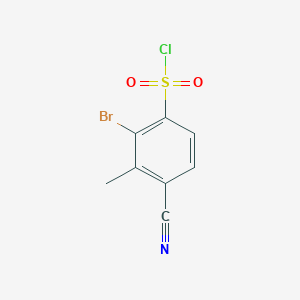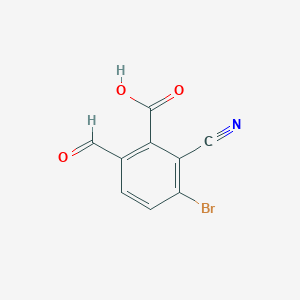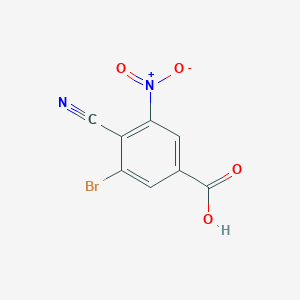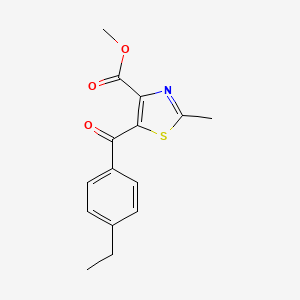
Methyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate
説明
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and other names it’s known by.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and the overall yield of the reaction.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).科学的研究の応用
Organic Synthesis and Chemical Transformations
Research has demonstrated the versatility of thiazole derivatives in organic synthesis. For instance, the transformation of dimethyl acetone-1,3-dicarboxylate into thiazole-5-carboxylates showcases the compound's role in synthesizing pyrido[1,2-a]pyrimidin-3-yl derivatives, highlighting its potential in creating complex molecular structures (Žugelj et al., 2009). Additionally, studies on the formation of thiazine carboxylates from thiazolones indicate the compound's utility in synthesizing dihydro-thiazine derivatives, further emphasizing its importance in chemical transformations (Jenny & Heimgartner, 1989).
Antimicrobial Activity
The synthesis and evaluation of thiazolo[4,5-d]pyrimidines for their antimicrobial properties illustrate the compound's potential in medicinal chemistry. Notably, derivatives showed significant inhibitory effects against Gram-positive bacteria and yeasts, marking a step forward in developing new antimicrobial agents (Balkan et al., 2001).
Corrosion Inhibition
The compound has also been evaluated for its efficacy in corrosion inhibition, particularly for aluminum alloys in acidic media. Its role as a mixed-type inhibitor highlights the potential for industrial applications, protecting metals from corrosion through chemisorption (Raviprabha & Bhat, 2019).
Novel Pharmaceutical Applications
Research into the pharmacology of thiazole carboxylic acid derivatives reveals a wide range of biological activities, including spasmolytic properties and central nervous system stimulant effects. These studies underscore the compound's potential in developing new therapeutic agents (Chance et al., 1946).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding the precautions that need to be taken while handling the compound.
将来の方向性
This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new reactions that it could be used in.
特性
IUPAC Name |
methyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-4-10-5-7-11(8-6-10)13(17)14-12(15(18)19-3)16-9(2)20-14/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFKAHPSMCTRPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





